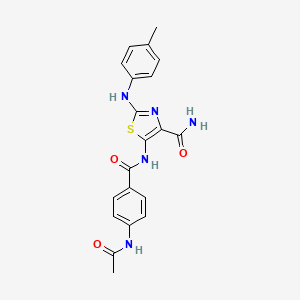

5-(4-Acetamidobenzamido)-2-(p-tolylamino)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

5-[(4-acetamidobenzoyl)amino]-2-(4-methylanilino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3S/c1-11-3-7-15(8-4-11)23-20-24-16(17(21)27)19(29-20)25-18(28)13-5-9-14(10-6-13)22-12(2)26/h3-10H,1-2H3,(H2,21,27)(H,22,26)(H,23,24)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNDPFJQAMDBNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=C(S2)NC(=O)C3=CC=C(C=C3)NC(=O)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Acetamidobenzamido)-2-(p-tolylamino)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Acetylamino Group: The acetylamino group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.

Attachment of the Benzoylamino Group: The benzoylamino group is attached through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Incorporation of the Methylphenylamino Group: The methylphenylamino group is incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Acetamidobenzamido)-2-(p-tolylamino)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

5-{[4-(acetylamino)benzoylamino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(4-Acetamidobenzamido)-2-(p-tolylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of 5-(4-Acetamidobenzamido)-2-(p-tolylamino)thiazole-4-carboxamide, a comparative analysis with structurally analogous thiazole derivatives is provided below.

Structural and Functional Group Comparisons

Pharmacological Potential

- Kinase Inhibition: The acetamidobenzamido group in the target compound may enhance interactions with ATP-binding pockets in kinases, analogous to 5-(4-methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide, which inhibits TNIK kinase at IC50 = 0.8 µM .

- Antimicrobial Activity : Compared to triazole-thio derivatives (e.g., compound in ), the target compound’s carboxamide and acetamido groups may reduce cytotoxicity toward eukaryotic cells while maintaining efficacy against pathogens.

Biological Activity

The compound 5-(4-Acetamidobenzamido)-2-(p-tolylamino)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and enzyme inhibition properties. This article explores the synthesis, biological evaluation, and potential applications of this compound, drawing from diverse research studies.

Synthesis

The synthesis of thiazole derivatives typically involves the reaction of thiourea with appropriate aromatic compounds. For instance, a common method includes the use of acetophenone and thiourea, leading to the formation of 2-amino-4-phenylthiazole, which can then be modified to introduce various substituents through acylation or amidation reactions. The target compound can be synthesized through a series of steps involving:

- Formation of Thiazole Core : The initial step involves the cyclization of thiourea with substituted aromatic compounds.

- Substitution Reactions : Subsequent reactions introduce acetamido and benzamido groups to form the desired thiazole derivative.

The detailed synthetic pathway is illustrated in the following table:

| Step | Reaction | Conditions | Product |

|---|---|---|---|

| 1 | Thiourea + Acetophenone | Heat | 2-amino-4-phenylthiazole |

| 2 | 2-amino-4-phenylthiazole + Acetic anhydride | Stirring at room temp | 5-(4-Acetamidobenzamido)-2-(p-tolylamino)thiazole-4-carboxamide |

Antimicrobial Activity

Research has shown that various thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal strains like Aspergillus niger. The results indicate moderate to good activity, suggesting its potential as an antimicrobial agent.

Table: Antimicrobial Activity Results

| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 12 | 100 |

| Aspergillus niger | 10 | 100 |

Enzyme Inhibition

In addition to its antimicrobial properties, thiazole derivatives are known for their ability to inhibit enzymes such as acetylcholinesterase (AChE). Studies have demonstrated that certain derivatives possess potent AChE inhibitory activity with IC50 values comparable to known inhibitors like donepezil.

Case Study: AChE Inhibition

A study focused on a series of thiazole-based derivatives found that compounds similar to 5-(4-Acetamidobenzamido)-2-(p-tolylamino)thiazole-4-carboxamide exhibited IC50 values in the range of 100–200 nM, indicating their potential as therapeutic agents in treating conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. Substituents on the aromatic rings and the thiazole core can significantly affect their potency and selectivity. For instance, modifications to the p-tolylamino group may enhance binding affinity to enzyme active sites or improve antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-Acetamidobenzamido)-2-(p-tolylamino)thiazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving amidation, coupling, and cyclization. For example:

- Step 1 : Prepare the thiazole core via Hantzsch thiazole synthesis using thiourea and α-haloketones under reflux in ethanol .

- Step 2 : Introduce the acetamidobenzamido group using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .

- Step 3 : Attach the p-tolylamino moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring Pd catalysts and controlled nitrogen atmospheres .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and stoichiometry to improve yields. For instance, compound 108 achieved 78% yield using 4,4-difluorocyclohexylamine under method A .

Q. How can the structure of 5-(4-Acetamidobenzamido)-2-(p-tolylamino)thiazole-4-carboxamide be confirmed post-synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- ¹H/¹³C NMR : Verify proton environments (e.g., acetamido NH at δ 10–12 ppm, thiazole protons at δ 7–8 ppm) and carbon shifts (amide carbonyl at ~170 ppm) .

- ESI-MS : Confirm molecular weight (e.g., m/z 452.1 for a related compound in ).

- HPLC : Assess purity (>95% required for biological assays; see compound 31 with 99% purity ).

Advanced Research Questions

Q. How to design analogs of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer : Modify substituents systematically and evaluate biological effects:

- Core Modifications : Replace the thiazole with oxazole or triazole (see compound 70 with pyrimidine substitution ).

- Substituent Variations :

| Position | Modification Example | Biological Impact | Source |

|---|---|---|---|

| Acetamido | Switch to sulfonamide | Alters solubility and target binding | |

| p-Tolylamino | Replace with electron-withdrawing groups (e.g., -CF₃) | Enhances metabolic stability |

- Stereochemistry : Test enantiomers (e.g., compounds 59 and 60 showed varying yields based on stereochemistry ).

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Address inconsistencies via:

- Purity Validation : Use HPLC (e.g., compound 34 had 31% purity, skewing activity data ).

- Assay Reproducibility : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for solvent effects (DMSO concentration ≤0.1%) .

- Orthogonal Assays : Confirm antimicrobial activity via both MIC and time-kill assays .

Q. What strategies mitigate low yields in coupling reactions during synthesis?

- Methodological Answer :

- Catalyst Screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination (improved yields in compound 59 from 6% to 17% with optimized ligands ).

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature Control : Gradual heating (e.g., 40°C → 80°C) prevents side reactions in cyclization steps .

Methodological Considerations

Q. How to analyze regioselectivity challenges in thiazole functionalization?

- Answer : Use computational modeling (DFT) to predict reactive sites. Experimentally, protect competing functional groups (e.g., Boc-protected amines in compound 68 ).

Q. What purification techniques are optimal for isolating this compound?

- Answer : Combine column chromatography (silica gel, hexane/EtOAc gradient) with recrystallization (ethanol/water). For polar derivatives like compound 110, use reverse-phase HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.